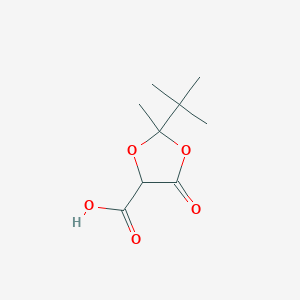
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a dibenzylamino group, a hydroxy group, and a hexanoate ester, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate typically involves the following steps:
Formation of the Amino Alcohol: The starting material, a suitable amino alcohol, is synthesized through a series of reactions involving chiral catalysts to ensure the correct stereochemistry.
Esterification: The amino alcohol is then esterified with hexanoic acid under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted amines.
Aplicaciones Científicas De Investigación
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which (2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate exerts its effects involves interactions with specific molecular targets. The dibenzylamino group can interact with enzymes or receptors, modulating their activity. The hydroxy and ester groups may also play roles in binding and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl acetate: Similar structure but with an acetate ester instead of hexanoate.
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl propionate: Similar structure but with a propionate ester.
Uniqueness
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate is unique due to its specific ester group, which can influence its reactivity and interactions in biological systems. The hexanoate ester provides distinct physicochemical properties compared to shorter-chain esters .
Propiedades
Número CAS |
871948-91-3 |
|---|---|
Fórmula molecular |
C24H33NO3 |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
[(2R,3S)-3-(dibenzylamino)-2-hydroxybutyl] hexanoate |
InChI |
InChI=1S/C24H33NO3/c1-3-4-7-16-24(27)28-19-23(26)20(2)25(17-21-12-8-5-9-13-21)18-22-14-10-6-11-15-22/h5-6,8-15,20,23,26H,3-4,7,16-19H2,1-2H3/t20-,23-/m0/s1 |
Clave InChI |
UEFOKZSZDQVRSZ-REWPJTCUSA-N |
SMILES isomérico |
CCCCCC(=O)OC[C@@H]([C@H](C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
SMILES canónico |
CCCCCC(=O)OCC(C(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



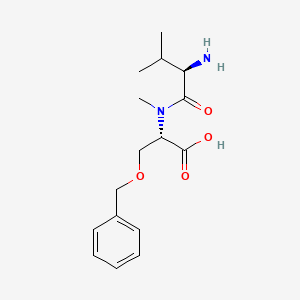
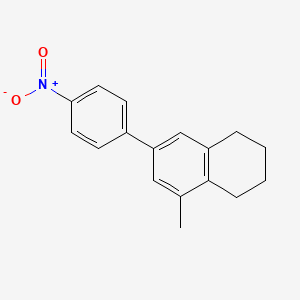
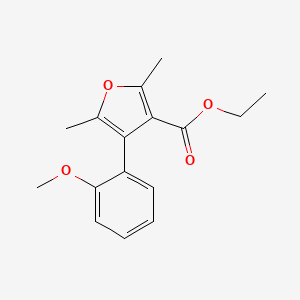
![N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14190043.png)



![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)
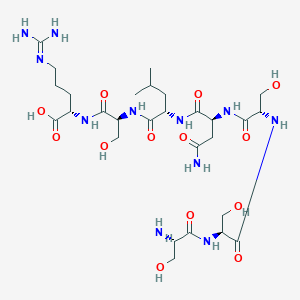
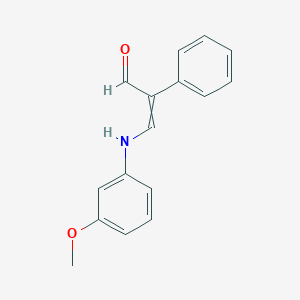

![2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14190097.png)
